Lipophilicity (cLogP) Comparison: 4-OCF₃ Target Compound vs. 4-OCH₃, 4-CF₃, and Unsubstituted Analogs
The computed octanol-water partition coefficient (XLogP3-AA) for the target compound's free base is 2.3, indicating a significantly higher lipophilicity than the 4-methoxy analog (XLogP3-AA ≈ 1.3) and the unsubstituted 1-phenylcyclopropan-1-amine (XLogP3-AA ≈ 1.5), while being comparable to the 4-trifluoromethyl analog (XLogP3-AA ≈ 2.5) [1]. This moderate lipophilicity, driven by the -OCF₃ group, is advantageous for blood-brain barrier penetration and membrane permeability in CNS drug discovery programs compared to less lipophilic analogs [2].
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.3 |
| Comparator Or Baseline | 1-(4-Methoxyphenyl)cyclopropan-1-amine: XLogP3-AA ~1.3; 1-Phenylcyclopropan-1-amine: XLogP3-AA ~1.5; 1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine: XLogP3-AA ~2.5 |
| Quantified Difference | Δ XLogP3-AA = +1.0 vs. 4-OCH₃; +0.8 vs. unsubstituted; -0.2 vs. 4-CF₃ |
| Conditions | Computed using XLogP3 3.0 algorithm in PubChem |
Why This Matters
The distinct cLogP differentiates this scaffold's predicted ADME profile, directly informing selection for CNS-penetrant vs. peripherally restricted lead series.
- [1] PubChem. Compound Summary for CID 67118461: 1-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine. National Center for Biotechnology Information (2026). View Source
- [2] Schinor, B. et al. Fluorinated 2-Arylcyclopropan-1-amines – A new class of sigma receptor ligands. Bioorg. Med. Chem. 28, 115726 (2020). View Source
